2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. This intermediate is then reacted with acetic anhydride to introduce the acetohydrazide group.
The next step involves the condensation of the acetohydrazide derivative with 5-chloro-2-hydroxy-3-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of nitro groups to amino groups, resulting in amino-substituted derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool. Its unique structure allows for targeted delivery and controlled release of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazide group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity.
The compound’s ability to undergo redox reactions also plays a role in its mechanism of action. The reduction of nitro groups to amino groups can generate reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
- 2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-{[bis(2-hydroxyethyl)amino]methyl}phenol
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide is unique due to its combination of a benzotriazole moiety with a hydrazide group and a nitro-substituted aromatic ring This unique structure imparts specific chemical and biological properties that distinguish it from other benzotriazole derivatives
Properties
Molecular Formula |
C15H11ClN6O4 |
---|---|
Molecular Weight |
374.74g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11ClN6O4/c16-10-5-9(15(24)13(6-10)22(25)26)7-17-18-14(23)8-21-19-11-3-1-2-4-12(11)20-21/h1-7,24H,8H2,(H,18,23)/b17-7+ |
InChI Key |
NPBBUFXMZNTQLF-REZTVBANSA-N |
SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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